molecular formula C12H13FO B1324754 Cyclopentyl 3-fluorophenyl ketone CAS No. 898791-46-3

Cyclopentyl 3-fluorophenyl ketone

Cat. No.: B1324754
CAS No.: 898791-46-3
M. Wt: 192.23 g/mol
InChI Key: GMAKXEZRHKICMG-UHFFFAOYSA-N
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Description

Cyclopentyl 3-fluorophenyl ketone is an organic compound with the molecular formula C12H13FO It is characterized by a cyclopentyl group attached to a 3-fluorophenyl group via a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Another method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its high yield, short reaction time, and low preparation cost .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentyl 3-fluorophenyl ketone is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 3-fluorophenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Cyclopentyl 3-fluorophenyl ketone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological activities.

Properties

IUPAC Name

cyclopentyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAKXEZRHKICMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642563
Record name Cyclopentyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-46-3
Record name Cyclopentyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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